Product packaging for 3-(4-Methoxyphenyl)-2-methyl-1-propene(Cat. No.:CAS No. 20849-82-5)

3-(4-Methoxyphenyl)-2-methyl-1-propene

Cat. No.: B1611282
CAS No.: 20849-82-5
M. Wt: 162.23 g/mol
InChI Key: HXRBMAXKVVLXFD-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Organic Chemistry

In the landscape of contemporary organic chemistry, the study of aryl-substituted alkenes is of considerable importance due to their prevalence in natural products and their utility as versatile synthetic intermediates. 3-(4-Methoxyphenyl)-2-methyl-1-propene, while a specific and less commonly cited molecule, is structurally related to more widely known compounds such as anethole (B165797), a major component of essential oils with established applications in flavoring and pharmaceuticals. wikipedia.orghuidziekten.nlnih.govacs.org The exploration of this compound and its derivatives offers a pathway to new chemical entities with potentially novel biological activities or material properties. The methoxy (B1213986) group on the phenyl ring and the methyl group on the propene backbone are key functional handles that can influence the molecule's electronic properties, reactivity, and steric profile, making it a valuable scaffold for medicinal chemistry and materials science research.

Structural Characteristics and Research Relevance of the Propene Framework

The propene framework of this compound is a fundamental structural motif in organic chemistry. The presence of a double bond provides a site for a variety of chemical transformations, including addition reactions, oxidations, and polymerizations. The methyl group attached to the second carbon of the propene chain introduces a stereocenter in certain reaction products and can influence the regioselectivity of reactions at the double bond.

The 4-methoxyphenyl (B3050149) group, an electron-donating substituent, significantly impacts the electronic nature of the alkene. This substituent can activate the aromatic ring towards electrophilic substitution and can also influence the reactivity of the propene unit. The interplay between the aryl group and the alkene is a central theme in the study of such compounds, with implications for their use in the synthesis of more complex molecules.

Overview of Established and Emerging Research Trajectories for Aryl-Substituted Alkenes

Research into aryl-substituted alkenes is a dynamic field with several established and emerging trajectories. These compounds are crucial building blocks in the synthesis of polymers, pharmaceuticals, and fine chemicals.

Established research areas include:

Polymerization: Aryl-substituted alkenes can undergo polymerization to produce materials with a range of properties. The nature of the aryl substituent can be tailored to control the polymer's characteristics, such as its thermal stability and optical properties.

Fine Chemical Synthesis: These alkenes are valuable precursors for the synthesis of a wide array of fine chemicals through transformations of the double bond and functionalization of the aromatic ring.

Emerging research trajectories are increasingly focused on:

Catalysis: The development of novel catalytic systems for the efficient and selective synthesis of functionalized aryl-alkenes is a major area of interest. This includes the use of transition metal catalysts for cross-coupling reactions.

Medicinal Chemistry: Aryl-substituted alkenes are scaffolds of interest for the development of new therapeutic agents. The structural diversity that can be achieved through modification of this basic framework allows for the exploration of a wide range of biological targets. For instance, related chalcone (B49325) structures containing the 4-methoxyphenyl group have been investigated for their biological activities. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key information for this compound and a related compound, anethole, for comparative purposes.

This compound

PropertyValue
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
AppearanceData not available
Boiling PointData not available
Melting PointData not available
SolubilityData not available

Anethole

PropertyValue
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
AppearanceColorless liquid wikipedia.org
Boiling Point236 °C scentree.co
Melting Point23 °C scentree.co
SolubilitySlightly soluble in water, highly soluble in ethanol (B145695) wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B1611282 3-(4-Methoxyphenyl)-2-methyl-1-propene CAS No. 20849-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7H,1,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRBMAXKVVLXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566345
Record name 1-Methoxy-4-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20849-82-5
Record name 1-Methoxy-4-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Development

Established Synthetic Pathways to 3-(4-Methoxyphenyl)-2-methyl-1-propene

Established routes to the target compound rely on classic carbon-carbon bond-forming reactions and functional group transformations.

One potential synthetic route involves the alkylation of a carbonyl compound. A plausible method starts with a Grignard reagent reacting with an appropriate ketone or aldehyde, followed by a dehydration step to form the alkene. For instance, the reaction of isopropylmagnesium bromide with 4-methoxyacetophenone would yield a tertiary alcohol. Subsequent acid-catalyzed dehydration would likely produce a mixture of alkene isomers, including the desired this compound, although control of regioselectivity can be a significant challenge in this final step.

A more controlled approach involves the reaction of 4-methoxyphenylmagnesium bromide with isobutyraldehyde. fiveable.me This reaction forms a secondary alcohol, 1-(4-methoxyphenyl)-2-methyl-1-propanol. The subsequent dehydration of this alcohol would then yield the target alkene. Careful selection of dehydration conditions is necessary to favor the formation of the terminal alkene over other potential isomers. The formation of byproducts during the Grignard reaction or dehydration can complicate purification. google.comcerritos.edu

Alkylation Approach Starting Materials Key Intermediates Primary Challenge
Route 14-Methoxyacetophenone, Isopropylmagnesium bromide2-(4-methoxyphenyl)-3-methyl-2-butanolControl of regioselectivity during dehydration
Route 24-Bromoanisole, Magnesium, Isobutyraldehyde1-(4-methoxyphenyl)-2-methyl-1-propanolPotential for isomeric alkene mixture upon dehydration

Olefination reactions provide a highly reliable and direct method for forming carbon-carbon double bonds with excellent regiocontrol. libretexts.org

The Wittig reaction is a cornerstone of alkene synthesis. wikipedia.orglumenlearning.com For the target molecule, this would involve the reaction of an appropriate phosphonium (B103445) ylide with a ketone. Specifically, 4-methoxybenzyltriphenylphosphonium bromide can be prepared via the SN2 reaction of 4-methoxybenzyl bromide with triphenylphosphine (B44618). masterorganicchemistry.com Deprotonation of this salt with a strong base, such as n-butyllithium, generates the corresponding ylide. The ylide then reacts with acetone (B3395972) to yield this compound and triphenylphosphine oxide. The high stability of the triphenylphosphine oxide byproduct is a major driving force for this reaction. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic than the corresponding Wittig ylides and the water-soluble phosphate (B84403) byproduct simplifies purification. slideshare.net A viable HWE route to the target compound involves the reaction of 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) with the carbanion generated from diethyl isopropylphosphonate. The phosphonate reagent is deprotonated with a base like sodium hydride to form the nucleophilic carbanion, which then attacks the aldehyde, ultimately forming the desired alkene. wpmucdn.comyoutube.com

Olefination Reaction Key Reagents Byproduct Key Advantage
Wittig Reaction4-Methoxybenzyltriphenylphosphonium bromide, Acetone, Strong Base (e.g., n-BuLi)Triphenylphosphine oxideAbsolute regiocontrol of the double bond position. lumenlearning.com
Horner-Wadsworth-EmmonsDiethyl isopropylphosphonate, 4-Methoxybenzaldehyde, Base (e.g., NaH)Diethyl phosphate (water-soluble)Often gives higher yields and easier purification than the Wittig reaction. conicet.gov.ar

The Heck reaction is a powerful method for forming substituted alkenes by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex. nih.gov To synthesize this compound, this reaction would involve the coupling of an aryl halide, such as 4-iodoanisole (B42571) or 4-bromoanisole, with isobutylene (B52900).

The reaction is typically carried out in the presence of a palladium(0) catalyst, often generated in situ from a precursor like palladium(II) acetate (B1210297), along with a phosphine (B1218219) ligand and a base (e.g., triethylamine) to neutralize the hydrogen halide formed during the reaction. researchgate.net The coupling of 4-iodoanisole with isobutylene is expected to proceed with high regioselectivity, affording the terminal alkene product due to steric effects at the more substituted position of isobutylene. Research has shown effective Heck coupling of 4-iodoanisole with other alkenes, supporting the viability of this pathway. researchgate.netmdpi.com

Heck Reaction Reactants Catalyst System Key Advantage
Proposed Route4-Iodoanisole, IsobutylenePalladium(II) acetate, Phosphine ligand, Base (e.g., Triethylamine)High regioselectivity for the terminal alkene product.

Another synthetic strategy involves the transformation of a pre-existing propene derivative. A suitable precursor for this approach would be the allylic alcohol, 3-(4-methoxyphenyl)-2-methyl-2-propen-1-ol. scbt.comnih.gov The synthesis of this alcohol could be achieved via the reaction of a 4-methoxyphenyl (B3050149) Grignard reagent with an α,β-unsaturated aldehyde like methacrolein.

The conversion of the allylic alcohol to the target alkene requires the reductive removal of the hydroxyl group. This is not a single-step transformation and typically involves converting the alcohol into a better leaving group. For example, the alcohol could be converted to an allylic halide (e.g., a chloride or bromide) or an allylic ester (e.g., an acetate or tosylate). Subsequent reduction of this intermediate with a hydride reagent, such as lithium aluminum hydride, or via catalytic hydrogenation could then furnish the final product, this compound.

Novel and Advanced Synthetic Approaches

Advances in synthetic methodology focus on improving efficiency and selectivity, minimizing waste, and simplifying procedures.

While the target molecule itself is achiral and lacks E/Z isomerism, the principles of selectivity are crucial in evaluating the efficiency of its synthetic routes.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The Wittig and HWE reactions are highly chemoselective, reacting specifically with aldehydes and ketones without affecting many other functional groups, such as esters or ethers present in the molecule. In the Grignard-based routes, chemoselectivity is a major consideration, as the highly reactive Grignard reagent would react with any acidic protons (e.g., alcohols, amines) in the starting material, necessitating protection strategies.

Regioselectivity: This is a critical factor in synthesizing the target compound. The Wittig and HWE reactions offer unambiguous regiocontrol, as the double bond is formed precisely at the location of the original carbonyl group. In contrast, the Grignard reaction followed by dehydration can often lead to a mixture of alkene isomers through elimination in different directions, posing significant purification challenges. The Heck reaction generally provides good regioselectivity, favoring the formation of the less sterically hindered, terminal alkene, which is the desired product in this case.

Application of Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing environmentally benign and sustainable processes. Traditional synthetic routes, such as the Wittig reaction, can be redesigned to minimize waste and utilize safer reagents.

A plausible and widely used method for the synthesis of this compound is the Wittig reaction. This involves the reaction of a phosphonium ylide with a ketone or aldehyde. In this case, 4-methoxybenzaldehyde can be reacted with the ylide generated from isopropyltriphenylphosphonium (B8661593) bromide.

Conventional Wittig reactions often employ stoichiometric amounts of triphenylphosphine, which generates triphenylphosphine oxide as a byproduct, leading to poor atom economy. gctlc.org Furthermore, the use of hazardous solvents is common. Green chemistry approaches aim to mitigate these drawbacks. For instance, catalytic Wittig reactions have been developed where the phosphine oxide is reduced in situ, allowing for the use of substoichiometric amounts of the phosphorus reagent. ru.nl

Another green approach is the use of solvent-free reaction conditions. gctlc.org The reaction between an aldehyde and a phosphonium salt can be carried out by grinding the reactants with a solid base, such as potassium phosphate, thereby eliminating the need for a solvent. gctlc.org This not only reduces solvent waste but can also simplify the workup procedure. The use of aqueous media for the Wittig reaction has also been explored, presenting a safer alternative to traditional organic solvents. ru.nl

The table below illustrates a comparative overview of a conventional versus a green chemistry-aligned Wittig reaction for the synthesis of a generic alkene, highlighting the potential improvements.

Table 1: Comparison of Conventional and Green Wittig Reaction Parameters

Parameter Conventional Wittig Reaction Green Wittig Reaction
Solvent Anhydrous organic solvents (e.g., THF, DMSO) Solvent-free or water
Base Strong bases (e.g., n-BuLi, NaH) Mild solid base (e.g., K₃PO₄)
Phosphorus Reagent Stoichiometric Catalytic with in-situ recycling
Waste Stoichiometric triphenylphosphine oxide Reduced phosphine oxide waste

| Energy | Often requires heating or cooling | Can be performed at ambient temperature |

Flow Chemistry and Continuous Processing Techniques for Scalability

For the scalable synthesis of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. lonza.com Microreactors, with their high surface-area-to-volume ratio, enable excellent heat and mass transfer, leading to better control over reaction conditions, improved safety, and potentially higher yields and purities. chimia.ch

A continuous flow synthesis of this compound via a Wittig reaction could be envisioned as follows: streams of 4-methoxybenzaldehyde and the pre-formed phosphonium ylide in a suitable solvent would be continuously pumped and mixed in a microreactor. flowchemistrysociety.com The reaction mixture would then flow through a heated or cooled zone for a specific residence time to ensure complete conversion. ethernet.edu.et The output stream could then be directed to an in-line purification module.

The use of packed-bed reactors containing a supported catalyst or reagent is another flow chemistry strategy. For instance, a solid-supported base could be used to deprotonate the phosphonium salt, or a supported phosphine reagent could facilitate the reaction, simplifying purification as the byproducts remain bound to the solid support. rsc.org

Table 2: Hypothetical Flow Chemistry Parameters for Wittig Olefination

Parameter Value
Reactor Type Microreactor or Packed-Bed Reactor
Reactant A Solution of 4-methoxybenzaldehyde
Reactant B Solution of isopropyltriphenylphosphonium ylide
Flow Rate 0.1 - 10 mL/min
Residence Time 5 - 60 minutes
Temperature 25 - 100 °C

| Pressure | 1 - 10 bar |

The advantages of such a continuous process include enhanced safety due to the small reaction volumes, consistent product quality, and the potential for automated, high-throughput production. lonza.com

Process Intensification and Optimization for Research-Scale Production

Process intensification aims to develop smaller, safer, and more energy-efficient processes. nih.gov For the research-scale production of this compound, several parameters of a chosen synthetic route, such as a Grignard reaction, can be optimized. A potential Grignard route could involve the reaction of 4-methoxyphenylmagnesium bromide with acetone, followed by dehydration of the resulting tertiary alcohol.

Key optimization parameters for the Grignard reaction step include temperature, reaction time, and stoichiometry of the reactants. numberanalytics.com Low temperatures are often crucial to suppress side reactions and improve selectivity. numberanalytics.com Efficient stirring is also vital to ensure good mass transfer between the reactants. numberanalytics.com

The use of microreactors can significantly aid in process optimization at the research scale. The precise control over temperature and residence time allows for the rapid screening of a wide range of reaction conditions to identify the optimal parameters for yield and selectivity. researchgate.net For instance, a design of experiments (DoE) approach can be coupled with a flow chemistry setup to systematically explore the reaction space.

Dehydration of the tertiary alcohol intermediate to form the desired alkene can be catalyzed by an acid. In a flow setup, this can be achieved by passing the alcohol solution through a heated packed-bed reactor containing a solid acid catalyst. rsc.org This approach avoids the use of corrosive mineral acids in solution and simplifies product workup.

Table 3: Parameters for Optimization in a Grignard-Based Synthesis

Parameter Range for Optimization Impact
Temperature -20 °C to 25 °C Selectivity, reaction rate
Grignard Reagent Equivalents 1.0 to 1.5 Conversion, byproduct formation
Residence Time (Flow) 1 to 30 minutes Conversion
Dehydration Catalyst Solid acid (e.g., Amberlyst) Yield, purity

| Dehydration Temperature | 80 °C to 150 °C | Conversion, selectivity |

By systematically optimizing these parameters, a robust and efficient process for the research-scale production of this compound can be established, laying the groundwork for potential scale-up.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Addition Reactions to the Alkene Moiety

The electron-rich double bond of 3-(4-Methoxyphenyl)-2-methyl-1-propene readily undergoes electrophilic addition. The general mechanism is initiated by the attack of the π-electrons on an electrophile (E⁺), leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to yield the final addition product. The regiochemical and stereochemical outcomes of these reactions are highly dependent on the nature of the electrophile and the stability of the resulting carbocation.

Halogenation Mechanisms and Regioselectivity

The halogenation of alkenes with reagents like chlorine (Cl₂) and bromine (Br₂) typically proceeds through a cyclic halonium ion intermediate rather than an open carbocation. This is because the halogen atom can share one of its lone pairs with the adjacent carbocation, forming a three-membered ring. This mechanism prevents carbocation rearrangements and dictates an anti-addition stereochemistry, where the two halogen atoms add to opposite faces of the double bond.

For this compound, the attack of the halogen (X₂) on the double bond would lead to the formation of a bromonium or chloronium ion. The subsequent nucleophilic attack by the halide ion (X⁻) would occur at one of the two carbons of the original double bond. Due to steric hindrance from the methyl and 4-methoxybenzyl groups, the attack is more likely to occur at the less substituted carbon (C1).

The regioselectivity of halogen addition to unsymmetrical alkenes is often less pronounced than in hydrohalogenation because the bridged halonium ion distributes the positive charge. However, in the case of styrenes, there can be significant benzylic character in the transition state, leading to preferential attack at the benzylic carbon. For this compound, the benzylic carbon (C2) is tertiary and sterically hindered. Therefore, a mixture of regioisomers might be expected, with the major product likely resulting from the attack at the less hindered C1 carbon.

Table 1: Predicted Products of Halogenation of this compound

ReagentPredicted Major ProductPredicted Minor Product
Br₂ in CCl₄1,2-Dibromo-3-(4-methoxyphenyl)-2-methylpropane1,2-Dibromo-1-(4-methoxyphenyl)-2-methylpropane
Cl₂ in CH₂Cl₂1,2-Dichloro-3-(4-methoxyphenyl)-2-methylpropane1,2-Dichloro-1-(4-methoxyphenyl)-2-methylpropane

Hydrohalogenation and Hydration Pathways

The addition of hydrogen halides (HX) and water (in the presence of an acid catalyst) to this compound is expected to follow Markovnikov's rule. wikipedia.orglibretexts.org This rule states that the proton will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.

In the case of this compound, protonation of the C1 carbon results in a tertiary benzylic carbocation at C2. This carbocation is highly stabilized by both the inductive effect of the three alkyl groups and, more significantly, by resonance with the electron-rich 4-methoxyphenyl (B3050149) group. The methoxy (B1213986) group, being a strong electron-donating group, delocalizes the positive charge into the aromatic ring, further enhancing the stability of this intermediate. Protonation at C2 would lead to a primary carbocation, which is significantly less stable and therefore not a favored pathway.

Consequently, the nucleophile (halide ion or water) will attack the C2 carbon, leading to the Markovnikov product.

Table 2: Predicted Products of Hydrohalogenation and Hydration

ReagentPredicted ProductRationale
HBr2-Bromo-3-(4-methoxyphenyl)-2-methylpropaneFormation of the most stable tertiary benzylic carbocation.
HCl2-Chloro-3-(4-methoxyphenyl)-2-methylpropaneFormation of the most stable tertiary benzylic carbocation.
H₂O / H₂SO₄3-(4-Methoxyphenyl)-2-methyl-2-propanolFormation of the most stable tertiary benzylic carbocation.

Carbocation Rearrangements and Their Influence on Product Distribution

Carbocation rearrangements occur when a less stable carbocation can rearrange to a more stable one through a 1,2-hydride or 1,2-alkyl shift. masterorganicchemistry.commasterorganicchemistry.compressbooks.publibretexts.org In the hydrohalogenation or hydration of this compound, the initially formed carbocation is a tertiary benzylic carbocation. This is already a very stable carbocation. Any potential rearrangement, such as a hydride shift from the adjacent methylene (B1212753) group, would lead to a less stable secondary carbocation. Therefore, carbocation rearrangements are not expected to be a significant competing pathway in these reactions, and the product distribution should be dominated by the direct capture of the initial tertiary benzylic carbocation. masterorganicchemistry.commasterorganicchemistry.compressbooks.publibretexts.org

Hydroboration-Oxidation and Hydroamination Processes

Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov hydration of alkenes. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org In the first step, borane (B79455) (BH₃) adds to the alkene in a concerted, syn-addition. The boron atom adds to the less sterically hindered carbon atom of the double bond. For this compound, the C1 carbon is less sterically hindered than the C2 carbon. Thus, the boron will add to C1 and the hydrogen to C2. In the second step, oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, with retention of stereochemistry. This results in the formation of the anti-Markovnikov alcohol.

Hydroamination: The addition of an N-H bond across the double bond, or hydroamination, can be catalyzed by various transition metals. The regioselectivity of this reaction is highly dependent on the catalyst and reaction conditions. For styrenic substrates, both Markovnikov and anti-Markovnikov products can be obtained. For this compound, a rhodium-catalyzed hydroamination would likely yield the branched, Markovnikov product due to the formation of a stable benzylic intermediate. Conversely, catalysts designed for anti-Markovnikov addition, possibly involving a different metal or ligand system, would favor the formation of the linear amine.

Table 3: Predicted Products of Hydroboration-Oxidation and Hydroamination

ReactionReagentsPredicted Major ProductRegioselectivity
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH3-(4-Methoxyphenyl)-2-methyl-1-propanolAnti-Markovnikov
Hydroamination (Markovnikov)R₂NH, Rh catalystN,N-Dialkyl-3-(4-methoxyphenyl)-2-methyl-2-propanamineMarkovnikov
Hydroamination (Anti-Markovnikov)R₂NH, suitable catalystN,N-Dialkyl-3-(4-methoxyphenyl)-2-methyl-1-propanamineAnti-Markovnikov

Oxidation Reactions

The electron-rich double bond of this compound is also susceptible to oxidation, leading to the formation of epoxides, diols, or cleavage products depending on the oxidizing agent and reaction conditions.

Epoxidation Chemistry and Stereochemical Control

Epoxidation involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide. mdpi.comwikipedia.orgscispace.com Common reagents for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. The oxygen atom is delivered to both faces of the double bond, but steric hindrance can influence the facial selectivity.

For this compound, epoxidation with m-CPBA would yield 2-(4-methoxybenzyl)-2-methyloxirane. Due to the trisubstituted nature of the alkene, the two faces of the double bond are diastereotopic. The approach of the bulky peroxy acid may be influenced by the steric bulk of the 4-methoxybenzyl and methyl groups. However, without experimental data, predicting the facial selectivity is difficult. In many cases with similar substrates, a mixture of diastereomers is obtained unless a chiral catalyst is employed to direct the epoxidation to one face of the alkene.

Table 4: Predicted Product of Epoxidation

ReagentPredicted ProductKey Features
m-CPBA2-(4-Methoxybenzyl)-2-methyloxiraneStereospecific; potential for diastereomeric mixture without chiral control.

Oxidative Cleavage (e.g., Ozonolysis) and Diol Formation

The carbon-carbon double bond in this compound is susceptible to oxidative attack, leading to cleavage or the addition of hydroxyl groups.

Oxidative Cleavage: Ozonolysis is a powerful method for cleaving alkenes to produce carbonyl compounds. masterorganicchemistry.com The reaction proceeds in two main steps: first, the reaction of the alkene with ozone (O₃) to form an unstable molozonide intermediate, which rapidly rearranges to a more stable ozonide. quora.com The second step is a workup procedure that determines the final products. Reductive workup, typically using zinc (Zn) and water or dimethyl sulfide (B99878) (DMS), cleaves the ozonide to yield aldehydes or ketones. masterorganicchemistry.com

In the case of this compound, ozonolysis followed by a reductive workup breaks the double bond to yield two distinct carbonyl compounds: 4-methoxybenzaldehyde (B44291) and acetone (B3395972). iitk.ac.indoubtnut.com

Table 1: Products of Ozonolysis of this compound
ReactantReagentsPredicted Products
This compound1. O₃, CH₂Cl₂ 2. Zn/H₂O or (CH₃)₂S4-methoxybenzaldehyde + Acetone

Diol Formation: The conversion of the alkene to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) can be achieved through dihydroxylation reactions. organic-chemistry.org Common methods include:

Syn-dihydroxylation: This process adds both hydroxyl groups to the same face of the double bond. It is typically accomplished using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) or cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. youtube.com

Anti-dihydroxylation: This adds the hydroxyl groups to opposite faces of the double bond, usually via a two-step process involving epoxidation with a peroxy acid (like mCPBA) followed by acid-catalyzed ring-opening of the epoxide with water. youtube.com

Applying syn-dihydroxylation to this compound would yield 3-(4-methoxyphenyl)-2-methylpropane-1,2-diol.

Table 2: Diol Formation from this compound
ReactantReaction TypeTypical ReagentsPredicted Product
This compoundSyn-dihydroxylation1. OsO₄ (catalytic), NMO 2. H₂O3-(4-methoxyphenyl)-2-methylpropane-1,2-diol
Syn-dihydroxylationKMnO₄ (cold, dilute), NaOH

Reduction Reactions

The primary site for reduction in this compound under typical conditions is the alkene double bond.

Catalytic Hydrogenation Pathways and Selectivity

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. libretexts.org This reaction is highly efficient for converting alkenes into their corresponding saturated alkanes. Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel (Ra-Ni). libretexts.org

The hydrogenation of this compound yields 1-(4-methoxyphenyl)-2-methylpropane. The reaction is generally selective for the alkene over the aromatic ring under mild conditions (low pressure and temperature), as reducing the benzene (B151609) ring is thermodynamically less favorable and requires more forcing conditions. libretexts.org

Table 3: Catalytic Hydrogenation of this compound
ReactantReagentsProductTypical Conditions
This compoundH₂, Pd/C1-(4-methoxyphenyl)-2-methylpropaneRoom Temperature, 1-4 atm H₂

Stereoselective Reduction Methodologies

Catalytic hydrogenation is a stereospecific reaction that proceeds via syn-addition. The mechanism involves the alkene adsorbing onto the surface of the metal catalyst. Both hydrogen atoms are then delivered to the same face of the double bond from the catalyst surface. libretexts.org

In the specific case of this compound, the product, 1-(4-methoxyphenyl)-2-methylpropane, is achiral. Therefore, while the mechanism of addition is stereoselective (syn), it does not result in the formation of stereoisomers in this particular molecule.

Aromatic Ring Reactivity and Functionalization

The aromatic ring of the molecule is an anisole (B1667542) derivative, which is highly activated towards electrophilic attack.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of the reaction are governed by the substituents already present on the ring.

The aromatic ring in this compound has two substituents:

Methoxy group (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. masterorganicchemistry.com

Alkyl group (-CH₂C(CH₃)=CH₂): A weakly activating, ortho, para-directing group through an inductive effect.

Since the two groups are para to each other, their directing effects reinforce each other. The strong activating effect of the methoxy group dominates, directing incoming electrophiles to the positions ortho to it (C2 and C6 positions of the ring). masterorganicchemistry.com Common SₑAr reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com

Table 4: Potential Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄3-(2-Nitro-4-methoxyphenyl)-2-methyl-1-propene
BrominationBr₂, FeBr₃3-(2-Bromo-4-methoxyphenyl)-2-methyl-1-propene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(3-(2-methylprop-2-en-1-yl)-4-methoxyphenyl)ethan-1-one

Metal-Catalyzed Cross-Coupling at the Aromatic Ring

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. researchgate.netscispace.com To make the aromatic ring of this compound amenable to these reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate.

This functionalization can be achieved via electrophilic aromatic substitution, as described previously. For instance, bromination of the ring would yield 3-(2-bromo-4-methoxyphenyl)-2-methyl-1-propene. This aryl bromide could then serve as a substrate in a cross-coupling reaction.

In a Suzuki-Miyaura coupling, the aryl bromide would be reacted with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. rsc.orgrsc.org This two-step sequence allows for the synthesis of complex biaryl structures. mdpi.com

Example Pathway:

Bromination (EAS): this compound + Br₂/FeBr₃ → 3-(2-Bromo-4-methoxyphenyl)-2-methyl-1-propene

Suzuki Coupling: 3-(2-Bromo-4-methoxyphenyl)-2-methyl-1-propene + Phenylboronic acid + Pd(PPh₃)₄/Base → 3-(4-Methoxy-2-phenylphenyl)-2-methyl-1-propene

Radical Reactions and Polymerization Studies

The susceptibility of this compound to radical reactions and polymerization is largely dictated by the presence of the allyl group. In general, allyl compounds can participate in radical processes, but their polymerization behavior can be complex.

Radical Reactions:

The initiation of a radical reaction involving this compound would likely involve the abstraction of a hydrogen atom from the allylic position or the addition of a radical to the double bond. The stability of the resulting radical intermediate plays a crucial role in determining the reaction pathway. Quantum chemical investigations have shown that methyl substitution can destabilize alkyl radicals. nih.govresearchgate.net This suggests that the tertiary radical formed from this compound might be less stable than radicals formed from less substituted analogues.

Polymerization Studies:

The free-radical polymerization of allyl compounds is often challenging. While some allyl monomers can be homopolymerized, they typically yield low molecular weight polymers. researchgate.net This is often attributed to degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from the monomer's allyl group, leading to a stable, non-propagating radical and terminating the chain.

Studies on anethole (B165797), a structural analogue lacking the 2-methyl group, indicate that it does not readily undergo free-radical homopolymerization but can be copolymerized with other vinyl monomers. nih.gov It has also been observed to act as a chain transfer agent. nih.gov The presence of the 2-methyl group in this compound could further hinder polymerization due to increased steric hindrance around the double bond and the potential for forming a less stable tertiary radical.

The polymerization activity of substituted allyl monomers has been shown to decrease with increasing steric bulk of the substituents. nih.gov This is due to the increased difficulty for the polymer segment radical to react with the monomer. nih.gov Therefore, it is expected that the homopolymerization of this compound via a free-radical mechanism would be difficult. However, its copolymerization with more reactive monomers, such as methacrylates or acrylates, could be feasible. mdpi.com

Below is a table summarizing the expected behavior of this compound in radical polymerization based on the behavior of related compounds.

Polymerization Type Monomer Initiator Expected Outcome Supporting Evidence
HomopolymerizationThis compoundFree Radical (e.g., AIBN)Low to no polymerizationDifficulty in homopolymerizing allyl compounds; steric hindrance from the 2-methyl group. researchgate.netnih.gov
CopolymerizationThis compound with Methyl MethacrylateFree Radical (e.g., AIBN)Formation of a copolymerCopolymerization of anethole with other vinyl monomers is known. nih.gov

Pericyclic Reactions and Other Rearrangement Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. researchgate.netmeta-synthesis.com These reactions are typically unaffected by radical initiators or scavengers. msu.edu The structure of this compound allows for the theoretical possibility of several types of pericyclic reactions and rearrangements.

Ene Reaction:

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). oakwoodchemical.com this compound possesses allylic hydrogens and could potentially act as the ene component in a reaction with a suitable enophile, such as maleic anhydride (B1165640) or a reactive carbonyl compound. This would result in the formation of a new carbon-carbon bond and a shift of the double bond.

Sigmatropic Rearrangements:

Sigmatropic rearrangements are unimolecular pericyclic reactions where a sigma-bonded atom or group migrates across a pi-system. meta-synthesis.com A prominent example is the Claisen rearrangement.

Claisen Rearrangement: The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. researchgate.netresearchgate.netnih.gov While this compound is not an ether, it could potentially be a precursor to a compound that can undergo a Claisen rearrangement. For instance, if the corresponding allyl alcohol, 2-methyl-3-(4-methoxyphenyl)prop-2-en-1-ol, were to form a vinyl ether, this derivative could then undergo a Claisen rearrangement upon heating to yield a γ,δ-unsaturated carbonyl compound.

Electrocyclic Reactions:

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation or breaking of a ring by the interconversion of a pi bond and a sigma bond. meta-synthesis.com While there are no immediate, low-energy electrocyclic pathways apparent for this compound itself, derivatives or reaction intermediates could potentially undergo such transformations. For example, an intramolecular cyclization could occur under specific conditions, possibly mediated by light or a catalyst, to form a cyclic product. nih.govnsf.gov

The following table outlines potential pericyclic reactions for derivatives of this compound.

Reaction Type Reactant Conditions Potential Product Reaction Class
Ene ReactionThis compound + Enophile (e.g., Maleic Anhydride)ThermalAdduct with new C-C bondPericyclic
Claisen RearrangementAllyl vinyl ether derived from 2-methyl-3-(4-methoxyphenyl)prop-2-en-1-olThermalγ,δ-Unsaturated carbonyl compound nih.govnih.gov-Sigmatropic Rearrangement

Advanced Spectroscopic and Spectrometric Investigations for Mechanistic and Structural Elucidation

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis

High-field NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 3-(4-Methoxyphenyl)-2-methyl-1-propene. It provides detailed information about the chemical environment of each nucleus, primarily ¹H and ¹³C.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignmentprinceton.edusdsu.edu

While 1D NMR provides initial data, 2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum. These techniques spread the NMR information across two dimensions, resolving overlapping signals and revealing correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the methoxyphenyl ring and, crucially, between the benzylic protons and the vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹J-coupling). youtube.com It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the methoxy (B1213986) protons (~3.8 ppm) would correlate with the methoxy carbon (~55 ppm). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to four bonds (²J, ³J, ⁴J). youtube.com This is critical for piecing together the molecular skeleton. Key correlations would include the benzylic protons to the aromatic quaternary carbon (C1') and the vinylic carbon (C1), as well as the methyl protons to the vinylic carbon (C2) and the allylic carbon (C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org It provides insights into the molecule's 3D structure and preferred conformation. For example, NOESY could reveal spatial proximity between the ortho-protons of the phenyl ring and the benzylic protons.

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
H-2', H-6' (Aromatic)H-3', H-5'C-2', C-6'C-4', C-1'
H-3', H-5' (Aromatic)H-2', H-6'C-3', C-5'C-1', C-4'
H-1 (Vinylic)H-3C-1C-2, C-3, C-2', C-6'
H-3 (Benzylic)H-1C-3C-1, C-2, C-1', C-2', C-6'
Methyl Protons -Methyl CarbonC-1, C-2, C-3
Methoxy Protons -Methoxy CarbonC-4'

Computational NMR Prediction and Validation against Experimental Datagithub.io

The prediction of NMR chemical shifts using computational methods, such as Density Functional Theory (DFT), has become a powerful tool for validating structural assignments. nih.govnih.gov The process typically involves:

Generating various possible conformations of the molecule.

Optimizing the geometry of each conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)). github.io

Calculating NMR shielding constants for the optimized geometries using the GIAO (Gauge-Including Atomic Orbital) method. nih.gov

Averaging the chemical shifts based on the Boltzmann population of the conformers.

Comparing the calculated shifts with experimental values. A good correlation, often indicated by a low mean absolute error (MAE), confirms the proposed structure. frontiersin.org

For methoxy-substituted compounds, DFT calculations have shown good agreement with experimental data, particularly when solvent effects are included using models like the Polarizable Continuum Model (PCM). github.ionih.gov This dual experimental-computational approach provides a high degree of confidence in the final structural elucidation. frontiersin.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studiesnih.govresearchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide information about molecular conformation. The analysis is often supported by DFT calculations to assign the observed vibrational bands to specific atomic motions. nih.govnih.gov

Key expected vibrational frequencies for this compound include:

Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: Found in the 2850-3000 cm⁻¹ region for the methyl and methylene (B1212753) groups.

C=C Stretch: The alkene double bond stretch appears around 1640-1680 cm⁻¹, while the aromatic ring stretches are seen in the 1450-1600 cm⁻¹ range.

C-O Stretch: The aryl ether C-O stretching vibration gives a strong band, typically between 1230 and 1270 cm⁻¹.

Out-of-Plane Bending: The substitution pattern on the benzene (B151609) ring (1,4-disubstituted) can be confirmed by strong C-H out-of-plane bending bands in the 800-850 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies

Functional GroupFT-IR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)Vibrational Mode
Aromatic C-H3100-30003100-3000Stretching
Alkene =C-H~3080~3080Stretching
Aliphatic C-H3000-28503000-2850Stretching
Alkene C=C1650-16401650-1640Stretching
Aromatic C=C1610-1580, 1510-14801610-1580, 1510-1480Ring Stretching
Aryl C-O1270-1230 (strong)WeakAsymmetric Stretching
p-Substituted Ring850-800 (strong)-C-H Out-of-Plane Bending

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidationkobv.de

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. miamioh.edu For this compound (C₁₁H₁₄O), the calculated exact mass of the molecular ion [M]⁺˙ would be a key identifier.

Electron Ionization (EI) is a common technique that also induces fragmentation of the molecule. Analyzing these fragmentation patterns helps to confirm the structure. Plausible fragmentation pathways for this compound include:

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable tropylium-like ion or a methoxybenzyl cation (m/z 121). This is typically the base peak in the spectrum of similar compounds. researchgate.net

Loss of a Methyl Radical: Loss of a methyl group (•CH₃) from the molecular ion can occur.

Retro-Diels-Alder (RDA)-type reactions: While less common for this specific structure, rearrangements can occur.

Table 3: Predicted HRMS Fragmentation Data

m/z (Calculated)FormulaPossible Fragment Identity
162.1045[C₁₁H₁₄O]⁺˙Molecular Ion [M]⁺˙
147.0810[C₁₀H₁₁O]⁺[M - CH₃]⁺
121.0653[C₈H₉O]⁺[M - C₃H₅]⁺ (Methoxybenzyl cation)
91.0548[C₇H₇]⁺[Tropylium ion, from rearrangement]

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Assignment of Chiral Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center is introduced through a synthetic modification (e.g., asymmetric epoxidation of the double bond or hydroxylation), chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) become essential for determining the absolute configuration of the resulting enantiomers. nih.govresearchgate.net

The methodology involves comparing the experimental VCD or ECD spectrum of a chiral derivative with spectra predicted by DFT calculations for each possible stereoisomer (R and S). researchgate.net A match between the experimental spectrum and the calculated spectrum for one of the isomers allows for an unambiguous assignment of its absolute configuration. nih.govresearchgate.net VCD, in particular, provides a wealth of structural information as it is sensitive to the stereochemistry of individual functional groups. nih.gov

X-ray Crystallography of Crystalline Derivatives and Co-crystals for Solid-State Structurenih.govnih.gov

As this compound is likely a liquid at ambient temperature, X-ray crystallography can be performed on solid, crystalline derivatives or co-crystals. researchgate.net This technique provides definitive proof of molecular structure by mapping electron density to determine the precise spatial arrangement of atoms in the solid state.

Analysis of crystalline derivatives of similar methoxyphenylpropene structures reveals key structural details:

Bond Lengths and Angles: Provides exact measurements of the molecular geometry.

Torsion Angles: Defines the conformation of the molecule, such as the planarity between the phenyl ring and the propene side chain. In related structures, the methoxy group often lies nearly in the plane of the phenyl ring. nih.gov

Intermolecular Interactions: Uncovers how molecules pack in the crystal lattice, identifying interactions like C-H···π bonds and π-π stacking, which influence the material's bulk properties. nih.gov

Hirshfeld Surface Analysis: This computational tool, applied to crystallographic data, helps to visualize and quantify intermolecular contacts within the crystal. nih.govnih.gov

For instance, in the crystal structure of a derivative formed from a related methoxyphenylpropenone, the pyridine (B92270) and benzene rings were found to be non-coplanar, and the crystal packing was dominated by C—H⋯π interactions. nih.govresearchgate.net

Table 4: Representative Crystallographic Data for a Related Phenylpropenone Derivative nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.680 (2)
b (Å)11.654 (2)
c (Å)10.834 (2)
β (°)93.07 (2)
Dihedral Angle (Phenyl/Phenyl)10.37 (12)°
Key Intermolecular InteractionsC—H⋯O hydrogen bonds, π–π contacts

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are foundational to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting the ground state properties of molecules. DFT calculations for 3-(4-Methoxyphenyl)-2-methyl-1-propene would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. niscpr.res.inosti.gov

The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the lengths of the C-C single and double bonds in the propene chain, the C-O bond of the methoxy (B1213986) group, and the dimensions of the aromatic ring. These theoretical calculations are often validated by comparing them with experimental data from techniques like X-ray crystallography, if available for the compound or its close analogues. niscpr.res.inresearchgate.net

Table 1: Predicted Ground State Geometrical Parameters for this compound This table presents hypothetical, yet representative, optimized geometrical parameters derived from DFT calculations.

ParameterDescriptionPredicted Value
Bond Lengths (Å)
C(aromatic)-C(propyl)Bond connecting phenyl ring to the propene chain1.51
C(propyl)-C(methyl)Bond to the methyl group on the propene chain1.52
C=C (propene)Double bond in the propene chain1.34
C(aromatic)-OBond between phenyl ring and methoxy oxygen1.36
Bond Angles (°)
C(aromatic)-C(propyl)-C(methyl)Angle around the central carbon of the propene chain115.0
C(aromatic)-C(propyl)=CAngle defining the geometry of the propene linkage122.5
C(aromatic)-O-C(methyl)Angle of the methoxy ether linkage117.8

Ab Initio Methods for Molecular Orbital Analysis (e.g., HOMO-LUMO)

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods are crucial for analyzing molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com These frontier orbitals are key to understanding a molecule's reactivity and electronic properties. ossila.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule is highly polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the propene double bond, while the LUMO would be distributed over the π-system of the aromatic ring and the double bond. Calculations can also determine global reactivity descriptors such as electronegativity, chemical hardness, and softness, which provide further insight into the molecule's stability and reactivity. niscpr.res.in

Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table contains representative theoretical values for frontier orbital energies and related properties.

PropertyDescriptionPredicted Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-5.85
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-0.95
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO4.90
Ionization Potential (I)Approximated as -E(HOMO)5.85
Electron Affinity (A)Approximated as -E(LUMO)0.95

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformations (energy minima) and transition states (saddle points).

For this compound, key rotations would occur around the C-C single bond connecting the phenyl ring to the propene group and the C-O bond of the methoxy group. By systematically rotating these bonds and calculating the energy at each step, a PES can be generated. This analysis identifies the most stable conformer, which is the geometry the molecule is most likely to adopt. The analysis would reveal energy barriers between different conformers, indicating how easily the molecule can change its shape at a given temperature. The stability of different conformers is influenced by steric hindrance and electronic interactions between the bulky phenyl group, the methyl group, and the propene unit.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is an invaluable tool for exploring the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. mdpi.com Transition state theory is used to find the highest energy point along the reaction coordinate, known as the transition state, which represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net

For a molecule like this compound, one could theoretically study reactions such as electrophilic addition to the double bond or oxidation. For instance, a study on the related compound 1-(3′,4′-dimethoxyphenyl) propene showed that its oxidation to veratraldehyde involves several non-enzymatic steps, including radical formation and water addition. mdpi.comresearchgate.net A similar computational approach for this compound would involve using DFT methods to locate the geometries and energies of all transition states and intermediates. mdpi.com This would provide activation energies (ΔG‡) and reaction energies (ΔG) for each step, allowing for a comprehensive understanding of the reaction kinetics and thermodynamics.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations model a system containing many molecules (e.g., this compound solvated in water or another solvent) and use classical mechanics to calculate the trajectory of each atom based on a force field that describes intermolecular and intramolecular forces.

MD simulations can provide insights into how this compound interacts with its environment. This includes studying solvation effects, aggregation behavior, and interactions with surfaces or other molecules. These simulations can reveal information about hydrogen bonding, van der Waals interactions, and π-π stacking if multiple aromatic molecules are present. Such studies are crucial for understanding the macroscopic properties of the substance, such as its solubility and diffusion characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Analogues (non-clinical focus)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and a specific activity. nih.gov For a non-clinical focus, this "activity" could be a physical property, chemical reactivity, or performance in a material science context.

A QSAR study on analogues of this compound would involve several steps. nih.gov First, a dataset of structurally similar molecules with known activity values would be compiled. Next, a wide range of molecular descriptors—numerical values that encode different aspects of a molecule's structure (e.g., steric, electronic, topological, and lipophilicity parameters)—would be calculated for each analogue. mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. nih.gov

The resulting QSAR model can be used to predict the activity of new, unsynthesized analogues and to provide insight into the structural features that are most important for the desired property. This allows for the rational design of new compounds with enhanced performance, guiding synthetic efforts toward the most promising candidates. mdpi.com

Non-Covalent Interaction Analysis

Theoretical and computational chemistry studies are pivotal in elucidating the nature of non-covalent interactions (NCIs) that govern the supramolecular assembly, conformation, and physicochemical properties of molecules. While specific computational studies focusing exclusively on this compound are not extensively documented in the reviewed literature, a comprehensive analysis can be constructed by examining theoretical investigations of structurally analogous compounds. Molecules containing methoxyphenyl and styrenic fragments have been the subject of numerous studies, providing a robust framework for understanding the potential non-covalent interactions at play in this compound. These interactions are primarily driven by dispersion forces, electrostatic interactions, and weak hydrogen bonds. mdpi.comnih.gov

The key structural motifs of this compound—the methoxy-substituted phenyl ring and the propene unit—dictate the types of non-covalent interactions it can participate in. These include π-π stacking interactions, C-H···π interactions, and weak C-H···O hydrogen bonds.

π-π Stacking Interactions

The presence of the aromatic phenyl ring is a primary driver for the formation of π-π stacking interactions. These interactions, which involve the face-to-face arrangement of aromatic systems, are a combination of dispersion and dipole-induced dipole forces. libretexts.org The electron distribution in the phenyl ring is easily distorted, leading to significant attractive forces when two such rings are in proximity. libretexts.org

Interacting SystemInteraction TypeCalculated/Observed ParameterReference
Polystyrene (PS)Intrachain π-π stacking~0.7 kcal/mol acs.org
Styrene-maleimide copolymerπ-π stacking~12 kJ/mol (~2.87 kcal/mol) nih.gov
N-(4-Methoxyphenyl)-nitrobenzenesulfonamide derivativeπ-π stacking (Cg···Cg distance)3.7351 (7) Å mdpi.com
Copper(II) complex with methoxyphenyl groupπ-π stacking (centroid-centroid distance)3.955(3) Å mdpi.com

C-H···π Interactions

C-H···π interactions are another significant class of weak hydrogen bonds that contribute to the stability of molecular structures containing aromatic rings. rsc.orgresearchgate.netresearchgate.net In this type of interaction, a C-H bond acts as a weak hydrogen bond donor, and the electron-rich π-system of the phenyl ring acts as the acceptor. The methyl and propene groups in this compound provide numerous C-H bonds that can engage in such interactions.

Studies on molecular recognition have highlighted the importance of C-H···π interactions in the binding of carbohydrates to aromatic residues of proteins, with interaction energies estimated to be around 1.5 kcal/mol in aqueous environments. scielo.org.mx In crystal structures of related terpyridine derivatives, C-H···π interactions are observed to link molecules, contributing to the formation of a supramolecular network. nih.gov The strength of these bonds can range from 0.55 to 2.5 kcal/mol, depending on the hybridization of the carbon atom and the nature of the π-system involved. researchgate.net

SystemInteraction TypeInteraction Distance / AngleEstimated EnergyReference
Fucose-benzene complexC⁴-H···Ph2.86 Å / 132.1ºNot specified scielo.org.mx
Carbohydrate-aromatic stacking in waterCH/πNot specified~1.5 kcal/mol scielo.org.mx
Model DimersC-H···πNot specified0.55 - 2.5 kcal/mol researchgate.net

Weak C-H···O Hydrogen Bonds

The oxygen atom of the methoxy group in this compound can act as a hydrogen bond acceptor, forming weak C-H···O hydrogen bonds with C-H groups from neighboring molecules. researchgate.net Although weaker than conventional O-H···O or N-H···O hydrogen bonds, these interactions are ubiquitous and play a crucial role in determining the crystal packing of organic molecules. researchgate.netmdpi.com

In the crystal structures of related methoxyphenyl derivatives, C-H···O interactions are frequently observed. For example, in certain N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, the methoxy oxygen acts as an acceptor in C(7) chain formations via N-H···O bonds, but C-H···O interactions also play a role in linking these chains. mdpi.com In copper complexes of methoxyphenyl β-diketones, weak C-H···O intermolecular interactions are noted as being significant in the crystal lattice packing. mdpi.com The energy of these interactions typically falls in the range of 2-4 kcal/mol. researchgate.net

Chemical Modifications and Derivatization Strategies

Functionalization of the Alkene Moiety for Diverse Scaffolds

The terminal double bond in 3-(4-methoxyphenyl)-2-methyl-1-propene is a key site for functionalization, enabling the construction of a wide array of molecular scaffolds. The reactivity of this alkene moiety can be harnessed through several classical and modern organic transformations.

Electrophilic Addition Reactions: The electron-rich nature of the double bond makes it susceptible to electrophilic attack. Reactions such as hydrogenation, halogenation, and hydrohalogenation can be employed to introduce new functional groups. For instance, catalytic hydrogenation would yield the saturated analogue, 3-(4-methoxyphenyl)-2-methylpropane.

Oxidation Reactions: The alkene can be subjected to various oxidation conditions to introduce oxygen-containing functionalities. Epoxidation, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), would furnish the corresponding epoxide, a valuable intermediate for further nucleophilic ring-opening reactions. Dihydroxylation, using osmium tetroxide or potassium permanganate (B83412), would lead to the formation of the corresponding diol.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions to construct cyclic systems. For example, a [2+2] cycloaddition with a suitable ketene (B1206846) could yield a cyclobutanone (B123998) derivative. Diels-Alder reactions, where the propene acts as a dienophile, can also be envisioned with appropriate dienes.

These functionalization strategies on the alkene moiety provide access to a diverse range of chemical structures, which can be further elaborated to create complex molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.net

Derivatization of the Aromatic Ring and the Methoxy (B1213986) Group

The 4-methoxyphenyl (B3050149) group in this compound offers another avenue for structural modification. The methoxy group is a strong activating group, directing electrophilic aromatic substitution to the ortho positions (relative to the methoxy group).

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation can be performed on the aromatic ring. humanjournals.com For example, nitration with a mixture of nitric acid and sulfuric acid would introduce a nitro group, which can be subsequently reduced to an amino group, providing a handle for further derivatization. researchgate.net Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst would introduce a ketone functionality. nih.gov

Modification of the Methoxy Group: The methoxy group itself can be a target for modification. Cleavage of the methyl ether using reagents like boron tribromide (BBr3) would yield the corresponding phenol (B47542). This phenolic hydroxyl group can then be used for a variety of reactions, including etherification and esterification, to introduce different substituents.

The ability to functionalize the aromatic ring and the methoxy group significantly expands the chemical space accessible from this compound, allowing for the fine-tuning of electronic and steric properties of the resulting derivatives.

Preparation of Chiral Analogues and Enantioselective Synthesis

The prochiral nature of the double bond in this compound allows for the preparation of chiral analogues through asymmetric synthesis. The development of enantiomerically pure compounds is of great importance, particularly in the fields of pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity.

Asymmetric Hydrogenation: The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can facilitate the enantioselective hydrogenation of the alkene, leading to the formation of one enantiomer of 3-(4-methoxyphenyl)-2-methylpropane in excess.

Asymmetric Dihydroxylation: Sharpless asymmetric dihydroxylation, employing a chiral osmium catalyst, can be used to introduce two hydroxyl groups across the double bond in a stereocontrolled manner, yielding chiral diols.

Enantioselective Epoxidation: Asymmetric epoxidation methods, such as the Sharpless-Katsuki epoxidation (for allylic alcohols) or Jacobsen-Katsuki epoxidation, can be adapted to synthesize chiral epoxides from a suitable precursor derived from this compound.

The synthesis of chiral analogues of this compound and its derivatives is a critical area of research for accessing enantiomerically pure compounds with potentially unique biological properties. google.commdpi.comnih.gov

Synthesis of Polymerizable Monomers and Precursors for Macromolecular Architectures

The vinyl group in this compound suggests its potential as a monomer for polymerization reactions, leading to the formation of macromolecular architectures. The methoxy group on the phenyl ring can influence the polymerization behavior and the properties of the resulting polymer.

Radical Polymerization: The compound can potentially undergo free-radical polymerization initiated by thermal or photochemical initiators. The presence of the electron-donating methoxy group may affect the reactivity of the monomer and the properties of the resulting polymer. Copolymers can also be prepared by polymerizing this compound with other vinyl monomers. humanjournals.com

Controlled Radical Polymerization: Techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could potentially be employed to synthesize polymers with controlled molecular weights and narrow molecular weight distributions. These methods often require the introduction of a suitable initiating group onto the monomer or the use of a specific chain transfer agent.

Precursors for Other Polymers: Derivatization of this compound can lead to precursors for other types of polymers. For example, conversion of the alkene to a diol could allow for its use as a monomer in the synthesis of polyesters or polyurethanes.

While direct polymerization of this compound is not extensively documented, its structural similarity to other styrenic monomers suggests its viability as a building block for novel polymers. mdpi.com

Development as Ligand Precursors in Catalysis

The structural features of this compound make it an attractive starting material for the synthesis of ligands for transition metal catalysis. The aromatic ring and the alkene moiety can be functionalized to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur.

Synthesis of Phosphine Ligands: The aromatic ring can be functionalized, for example through lithiation followed by reaction with a chlorophosphine, to introduce a phosphine group. Such phosphine-containing derivatives can act as ligands for a variety of transition metals, including palladium, rhodium, and nickel, which are widely used in cross-coupling reactions, hydrogenation, and hydroformylation. tum.denih.gov

Synthesis of N-Heterocyclic Carbene (NHC) Precursors: The aromatic ring can be elaborated to form an imidazolium (B1220033) salt, which is a precursor to an N-heterocyclic carbene (NHC). NHCs are a class of ligands that have found widespread use in catalysis due to their strong sigma-donating properties. tum.de

Synthesis of Schiff Base Ligands: The methoxy group can be cleaved to a phenol, which can then be used in the synthesis of Schiff base ligands. These ligands are typically prepared by the condensation of an aldehyde or ketone with a primary amine and can coordinate to a variety of metal ions. nih.govresearchgate.net

The development of new ligands from readily available starting materials like this compound is a continuous effort in the field of catalysis, aiming to discover new catalysts with improved activity, selectivity, and stability.

Non Clinical Biological Activity and Mechanistic Insights

In Vitro Studies of Enzyme Interactions in Model Systems

Currently, there is a lack of specific published research on the direct interactions of 3-(4-Methoxyphenyl)-2-methyl-1-propene with purified enzymes. However, studies on structurally related compounds provide insights into potential enzymatic targets. For instance, a derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key enzyme in angiogenesis. nih.gov Another related area of study involves human lipoxygenases (LOXs), which are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids. nih.gov Research into 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has identified potent and selective inhibitors of 12-lipoxygenase (12-LOX), suggesting that the methoxyphenyl moiety can be a key feature for interaction with the active sites of certain enzymes. nih.govnih.gov

Receptor Binding Profiling in Non-Human Cell Lines

The ERBB receptor family, which includes EGFR, HER2, ERBB3, and ERBB4, are key targets in cancer research, and compounds with similar structural features are often evaluated for their binding and modulatory effects on these receptors. nih.gov Furthermore, studies on various cancer cell lines, including melanoma, have highlighted the importance of cytokine and chemokine receptor expression patterns in determining cellular responses to therapeutic agents. mdpi.com While no direct data links this compound to these receptors, the activity of its analogs suggests that this is a potential area for future investigation.

Antimicrobial Activity against Model Organisms, focusing on mechanistic understanding

Specific studies detailing the antimicrobial activity and mechanistic understanding of this compound against model bacterial and fungal strains could not be identified in the current literature. However, the broader class of methoxy-substituted phenolic compounds and flavonoids has been a subject of antimicrobial research. For example, chalcone (B49325) derivatives containing a methoxyphenyl group have been synthesized and tested for their antibacterial and antiviral activities. niscpr.res.in These studies suggest that the methoxyphenyl moiety can be a crucial component for antimicrobial efficacy. The proposed mechanisms of action for related flavonoids often involve the disruption of the bacterial cell wall, inhibition of nucleic acid synthesis, or interference with bacterial metabolism.

Investigation of Cytotoxic Mechanisms in Cancer Cell Lines (mechanistic, pre-clinical focus)

While direct studies on the cytotoxic mechanisms of this compound are limited, extensive research on related methoxyphenyl-containing compounds provides significant mechanistic insights.

A structurally similar compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) , has demonstrated notable cytotoxic effects in various breast cancer cell lines, including MDA-MB-231, MDA-MB-468, and MCF7. nih.gov The cytotoxic mechanism of MMPP involves the induction of apoptosis, as evidenced by the activation of pro-apoptotic proteins such as caspase-3, caspase-8, caspase-9, and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov MMPP also triggered the cleavage of PARP, a key indicator of apoptosis. nih.gov The compound's cytotoxic activity is linked to its dual regulation of VEGFR2 and PPARγ, leading to the downregulation of AKT activity. nih.gov

Another related diarylpentanoid, 1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13) , has shown significant growth inhibition in non-small cell lung cancer (NSCLC) cell lines NCI-H520 and NCI-H23. nih.gov The cytotoxic effect of MS13 was found to be dose- and time-dependent, inducing apoptosis with a significant increase in caspase-3 activity and a decrease in Bcl-2 protein levels. nih.gov

The broader family of methoxyflavones is also known for its cytotoxic activity against various cancer cell lines by targeting key protein markers and activating downstream signaling pathways that lead to cell death. mdpi.com

Below is a table summarizing the cytotoxic activity of related compounds in different cancer cell lines.

CompoundCell LineIC50/EC50Observed Mechanism
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)MCF7, MDA-MB-231, MDA-MB-468Dose-dependent cytotoxicityInduction of apoptosis via activation of caspases, downregulation of Bcl-2, and inhibition of VEGFR2 and activation of PPARγ. nih.gov
1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13)NCI-H520EC50 < 12.5 µMInduction of apoptosis via increased caspase-3 activity and decreased Bcl-2 levels. nih.gov
1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13)NCI-H23EC50 < 12.5 µMInduction of apoptosis via increased caspase-3 activity and decreased Bcl-2 levels. nih.gov
4′,5′-dihydroxy-5,7,3′-TMF (a methoxyflavone)HCC1954IC50 = 8.58 µMStrong cytotoxic activity. mdpi.com
Tangeritin (a polymethoxyflavone)AGS~33.57 µMReduced cell viability to below 20% after 48h. mdpi.com

Plant Growth Regulation Studies in Model Plant Systems

There is no direct research available on the effects of this compound on plant growth. However, a structurally related compound, Methyl 3-(4-hydroxyphenyl)propionate (MHPP) , has been identified as a modulator of root system architecture in the model plant Arabidopsis thaliana. MHPP, a root exudate, acts as a nitrification inhibitor and influences root development by inhibiting primary root elongation and promoting the formation of lateral roots. Its mechanism involves interference with auxin signaling through the nitric oxide/reactive oxygen species (NO/ROS) pathway.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives in non-clinical models

Specific structure-activity relationship (SAR) studies focusing on this compound derivatives are not well-documented. However, SAR studies on broader classes of compounds containing the methoxyphenyl group offer valuable insights.

For a series of 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes , SAR studies revealed that the antiproliferative effects on MCF-7 breast cancer cells were not a result of interaction with the estrogen receptor. nih.gov The cytotoxicity was influenced by the nature of the substituent at the C2 position of the alkene chain. nih.gov

In the development of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors, SAR studies highlighted the importance of the methoxy (B1213986) group on the benzyl (B1604629) ring for potent and selective inhibition. nih.gov

For methoxyflavone analogs , SAR studies have explored how the position and number of methoxy and hydroxyl groups on the flavonoid scaffold influence cytotoxic activity against cancer cell lines. mdpi.com These studies suggest that a balance of lipophilicity and the potential for hydrogen bonding are critical for effective ligand-protein interactions and subsequent biological activity. mdpi.com

These examples underscore the importance of the methoxyphenyl group as a key pharmacophore in various bioactive molecules and suggest that modifications to the propene chain or the phenyl ring of this compound could significantly modulate its biological activity.

Applications in Organic Synthesis and Materials Science

3-(4-Methoxyphenyl)-2-methyl-1-propene as a Versatile Synthetic Intermediate for Complex Molecules

The structural features of this compound—namely the terminal double bond and the activated methoxyphenyl group—make it a potentially valuable building block in organic synthesis. The terminal alkene is susceptible to a variety of addition and oxidation reactions, allowing for the introduction of diverse functional groups.

Research on structurally analogous compounds demonstrates the synthetic utility of this scaffold. For instance, the related compound E-3-(4-methoxyphenyl)-2-methyl-1-methoxy-2-propene has been used as a substrate in catalytic hydrogenation reactions to produce 3-(4-methoxyphenyl)-2-methyl-1-methoxypropane with high enantiomeric excess. This highlights the potential of the 2-methylpropenyl moiety to undergo stereoselective transformations to create chiral centers, a crucial step in the synthesis of complex molecules.

Furthermore, the double bond in the closely related compound trans-anethole can be functionalized through reactions like oxymercuration/demercuration or epoxidation to introduce hydroxyl groups. nih.gov It is reasonable to expect that this compound could undergo similar reactions, such as:

Hydroboration-oxidation to yield the corresponding primary alcohol.

Epoxidation with peroxy acids to form an epoxide ring, a versatile intermediate for further nucleophilic attack.

Ozonolysis to cleave the double bond, yielding 1-(4-methoxyphenyl)propan-2-one, a ketone that serves as a precursor for other molecules. nih.gov

Heck reaction or other cross-coupling reactions , where the alkene could potentially participate in C-C bond formation.

The 4-methoxyphenyl (B3050149) group also influences the reactivity of the molecule, directing electrophilic aromatic substitution primarily to the ortho position relative to the methoxy (B1213986) group. This allows for the introduction of additional substituents on the aromatic ring, further expanding its synthetic versatility.

Precursor in the Synthesis of Natural Products and Advanced Pharmaceutical Scaffolds

This compound belongs to the phenylpropanoid class of organic compounds. Phenylpropanoids are a large family of natural products derived from the amino acids phenylalanine and tyrosine, and they serve as precursors for a vast array of secondary metabolites in plants, including flavonoids, lignans, and coumarins. wikipedia.org Anethole (B165797), its structural isomer, is a well-known phenylpropanoid found in essential oils and is a precursor in the clandestine synthesis of paramethoxyamphetamine (PMA). wikipedia.org

The synthetic potential of this structural motif is significant in medicinal chemistry. The 4-methoxyphenyl group is a common feature in many biologically active molecules and pharmaceutical scaffolds. For example, derivatives of the related compound chalcone (B49325), which can be synthesized from 4-methoxybenzaldehyde (B44291), are used to create complex heterocyclic structures with potential bioactivity, such as fungicide and bactericide properties. mdpi.comresearchgate.net The synthesis of tetrazolyl-substituted isoquinolines has also utilized a p-methoxyphenyl group as a key component. nih.gov

By functionalizing the propenyl chain of this compound, as described in the previous section, chemists can generate a variety of intermediates. These intermediates, containing the core 4-methoxyphenylpropanoid skeleton, can then be elaborated into more complex structures that mimic natural products or serve as scaffolds for the development of new pharmaceutical agents. For instance, derivatives of anethole have been synthesized and evaluated for antioxidant, anti-inflammatory, and gastroprotective activities, demonstrating that simple modifications to the propenyl chain can yield compounds with interesting pharmacological profiles. nih.gov

Monomer for Polymerization Research and Functional Polymer Development

The terminal alkene in this compound makes it a candidate monomer for addition polymerization. The field of functional polymers derived from renewable biomass resources has seen significant growth, with anethole serving as a prime example of a bio-based monomer. rsc.org Due to its structural similarity, this compound is expected to exhibit analogous reactivity in polymerization reactions.

Research has shown that anethole can undergo quasiliving cationic polymerization to produce poly(anethole) with controlled molecular weights and relatively low polydispersity. acs.org This type of polymerization allows for the creation of well-defined polymer architectures. While anethole does not readily homopolymerize via free-radical methods, it can be copolymerized with other vinyl monomers, such as acrylic acid and styrene, to tailor the properties of the resulting polymer. rsc.org However, in such systems, anethole can also act as a chain transfer agent. rsc.org

The polymerization of monomers like anethole can lead to high-performance plastics with valuable thermal properties. acs.org

Table 1: Polymerization Methods and Properties of Poly(anethole), an Analog of Poly(this compound)
Polymerization MethodInitiator/Catalyst SystemKey FindingsResulting Polymer PropertiesReference
Cationic PolymerizationSnCl₄-coinitiated (with cumyl chloride, p-methoxystyrene–HCl, etc.)Proceeds in a quasiliving fashion, allowing for control over molecular weight. Competitive chain transfer to the monomer can occur.High Tg (up to 255 °C), high thermal stability (Td5 = 386 °C), high Young's modulus (3.1 ± 0.5 GPa). acs.org
CopolymerizationFree radical (with comonomers like acrylic acid, styrene, methyl methacrylate)Anethole does not homopolymerize but copolymerizes. It retards the reaction rate and can act as a chain transfer agent.Properties are dependent on the comonomer and the incorporation ratio of anethole. rsc.org
Radical Polymerization (of a modified monomer)AIBN (for a vinyl-functionalized anethole derivative)A derivative monomer was synthesized and polymerized, followed by thermal cross-linking.Cross-linked network with high thermal stability (Td5 = 432 °C) and a high Tg of 369 °C. acs.org

Given these findings, this compound could serve as a monomer to produce functional polymers. The methoxy group on the phenyl ring provides a site for post-polymerization modification, enabling the introduction of other functionalities to fine-tune the polymer's properties for specific applications.

Role as a Ligand or Component in Organometallic Catalysis

The propenyl group of this compound can act as a π-ligand, coordinating to transition metals to form organometallic complexes. Allyl groups are fundamental ligands in organometallic chemistry and play a crucial role in many catalytic cycles. Theoretical studies on the mechanisms of platinum- and palladium-catalyzed nucleophilic substitutions have detailed the formation of (π-allyl)metal complexes as key intermediates. acs.org

In these catalytic systems, the alkene coordinates to the metal center (e.g., Pd or Pt), which facilitates a subsequent reaction, such as nucleophilic attack. acs.org The specific outcome can depend on the metal; for example, palladium catalysis often favors attack at a terminal carbon of the allyl group, whereas platinum can facilitate attack at the central carbon. acs.org

Therefore, this compound could serve as a ligand or substrate in various metal-catalyzed reactions, including:

Allylic substitution reactions: Where the allyl group is transferred to a nucleophile.

Metathesis reactions: Where the double bond participates in bond reorganization.

Hydroformylation: To introduce a formyl group and create an aldehyde.

The electronic properties of the 4-methoxyphenyl group would influence the stability and reactivity of the resulting organometallic complex, potentially modulating the catalytic activity and selectivity of the metal center.

Applications in Advanced Materials (e.g., optoelectronic materials, specialized resins)

Polymers derived from this compound, by analogy with those from anethole, are promising candidates for advanced materials. Research has demonstrated that anethole, a renewable plant oil, can be transformed into high-performance polymers with properties comparable to or exceeding those of petroleum-derived materials. rsc.orgresearchgate.net

A key application area is in microelectronics, which requires materials with low dielectric constants (low-k) to minimize signal delay and power consumption in integrated circuits. Anethole has been converted into functional monomers that, upon polymerization, form cross-linked networks with excellent dielectric and thermal properties. acs.orgrsc.org These materials also exhibit very low water uptake, which is critical for the reliability of electronic devices. researchgate.net

Table 2: Properties of Advanced Polymers Derived from Anethole
PropertyValueConditions/CommentsReference
Dielectric Constant (k)&lt;2.64Frequency range: 0.1 to 30 MHz rsc.orgresearchgate.net
Water Uptake&lt;0.20%After 144 hours in boiling water researchgate.net
Thermal Stability (Td5)455 °C5% weight loss temperature in N₂ atmosphere researchgate.net
Glass Transition Temp. (Tg)160 °CFor a cross-linked network researchgate.net
Young's Modulus11.40 GPaMeasured by nanoindentation on a cross-linked film acs.org
Hardness0.87 GPaMeasured by nanoindentation on a cross-linked film acs.org

The combination of high thermal stability, good mechanical properties (hardness and Young's modulus), and low dielectric constants makes these bio-derived polymers highly suitable for specialized resins and coatings in the microelectronics industry. rsc.orgacs.org The optoelectronic properties of polymers are highly dependent on their molecular structure and packing. mdpi.commdpi.com While not specifically studied for poly(this compound), the aromatic nature of the monomer suggests that polymers derived from it could be explored for applications where tuning of refractive index or other optical properties is desired. Additionally, sulfonated versions of polyanethole are used as anticoagulants in blood culture media, showcasing another specialized application for polymers from this family. nih.govnih.gov

Environmental Chemistry and Degradation Pathways

Photodegradation Mechanisms in Atmospheric and Aqueous Environments

Photodegradation, or photolysis, is a key process that breaks down chemical compounds through the energy of sunlight. This process is critical in determining the fate of substances released into the atmosphere and surface waters.

Atmospheric Degradation In the atmosphere, volatile organic compounds like 3-(4-Methoxyphenyl)-2-methyl-1-propene are primarily degraded by reacting with photochemically generated oxidants. The most important of these are the hydroxyl radical (OH•), ozone (O₃), and the nitrate (B79036) radical (NO₃•). The presence of the electron-rich double bond in the propenyl side chain and the activated aromatic ring makes the molecule highly susceptible to attack by these oxidants.

The reaction with OH radicals is typically the dominant daytime removal process. For analogous phenylpropenes like estragole (B85927) and anethole (B165797), these reactions are extremely rapid, leading to very short atmospheric lifetimes. The addition of the OH radical to the double bond is the principal reaction pathway. Similarly, the reaction with ozone, known as ozonolysis, is also a significant degradation route for compounds containing carbon-carbon double bonds. nih.govdntb.gov.uaresearchgate.net This reaction cleaves the double bond and produces a range of smaller, oxygenated products and can also be a source of OH radicals. researchgate.netresearchgate.net

While specific rate constants for this compound are not available, the data for its isomers provide a strong basis for estimating its atmospheric persistence.

Table 1: Estimated Atmospheric Reaction Rate Constants and Half-Lives for Phenylpropene Analogs

Compound Reactant Rate Constant (cm³ molecule⁻¹ s⁻¹) Calculated Atmospheric Half-Life
Estragole OH• 1.1 x 10⁻¹⁰ ~1.8 hours
Estragole O₃ 1.7 x 10⁻¹⁶ ~1.6 hours
trans-Anethole OH• 1.9 x 10⁻¹⁰ ~1.0 hour
trans-Anethole O₃ 3.3 x 10⁻¹⁶ ~0.8 hours

(Note: Half-lives are estimates based on typical atmospheric concentrations of OH• (2.0 x 10⁶ molecules/cm³) and O₃ (7.0 x 10¹¹ molecules/cm³). Data are for illustrative purposes for analogous compounds.)

Aqueous Degradation In aqueous environments, photodegradation can occur through two main mechanisms: direct photolysis and indirect photolysis.

Direct Photolysis: This occurs when a molecule absorbs light energy directly, leading to its decomposition. This process is only significant if the compound's absorption spectrum overlaps with the solar spectrum at the Earth's surface (wavelengths >290 nm). Anisole (B1667542) derivatives typically absorb UV light at wavelengths shorter than this, suggesting direct photolysis in sunlit surface water is likely to be a slow process.

Indirect Photolysis: This is often the more important pathway in natural waters. It involves reactions with photochemically produced reactive species, such as hydroxyl radicals (OH•), singlet oxygen (¹O₂), and dissolved organic matter (DOM) triplet states. nih.gov The presence of substances like nitrates and DOM in water can accelerate the photodegradation of organic pollutants. nih.govnih.gov For example, studies on other aromatic compounds show that OH radicals play a crucial role in their degradation in water. nih.gov The reaction of ozone with water, particularly in the presence of trace metals like iron, can also produce hydroxyl radicals that degrade pollutants. nih.gov Given the reactivity of the propenyl group, indirect photolysis is expected to be a significant degradation pathway for this compound in aquatic systems.

Biodegradation Pathways in Soil and Water Systems

Biodegradation by microorganisms is a primary mechanism for the removal of organic compounds from soil and water. The biodegradation of the analogous compound trans-anethole has been studied in both bacteria and fungi, revealing detailed metabolic pathways that serve as a model for this compound. researchgate.netsemanticscholar.orgnih.gov

Bacterial Degradation A soil bacterium, identified as Arthrobacter aurescens, has been shown to use trans-anethole as its sole source of carbon. semanticscholar.orgnih.gov The proposed degradation pathway involves several key steps:

Side-Chain Oxidation: The initial attack occurs on the propenyl side chain, leading to the formation of trans-anethole-diol.

Aldehyde and Acid Formation: The diol is further oxidized to p-anisaldehyde and then to p-anisic acid. nih.gov

O-Demethylation: The methoxy (B1213986) group (-OCH₃) on the aromatic ring is cleaved by a 4-methoxybenzoate (B1229959) O-demethylase enzyme to form p-hydroxybenzoic acid. semanticscholar.orgnih.gov

Ring Cleavage: The resulting p-hydroxybenzoic acid is hydroxylated to form protocatechuic acid, which then undergoes aromatic ring cleavage by a dioxygenase enzyme, breaking the aromatic structure into smaller, readily metabolizable aliphatic acids. semanticscholar.orgnih.gov

Fungal Degradation Fungi are also capable of degrading these compounds. The plant pathogenic fungus Colletotrichum acutatum metabolizes trans-anethole primarily through an epoxide-diol pathway. researchgate.net The double bond is first converted to an epoxide (anethole-epoxide), which is then hydrolyzed to a diol. This is subsequently metabolized to p-anisaldehyde and p-anisic acid, similar to the bacterial pathway. researchgate.net Fungi are known to play a significant role in breaking down complex organic molecules in the environment. researchgate.net

Given the structural similarities, it is highly probable that the biodegradation of this compound proceeds via analogous pathways, starting with the oxidation of its 2-methyl-1-propene side chain.

Table 2: Key Metabolites Identified in the Biodegradation of trans-Anethole

Initial Compound Microorganism Key Identified Metabolites Reference
trans-Anethole Arthrobacter aurescens trans-Anethole-diol, p-Anisaldehyde, p-Anisic acid, p-Hydroxybenzoic acid, Protocatechuic acid semanticscholar.orgnih.gov

Assessment of Environmental Persistence and Mobility in Abiotic and Biotic Matrices

Environmental Persistence Persistence refers to the length of time a chemical remains in the environment. Based on the data from analogous compounds, this compound is expected to have low persistence in most environmental compartments.

Atmosphere: As shown in section 9.1, the atmospheric lifetime is predicted to be very short (on the order of hours) due to rapid photodegradation.

Soil and Water: In aerobic (oxygen-present) environments, the compound is expected to be readily biodegradable by a variety of microorganisms. semanticscholar.orgnih.gov Its persistence would be significantly longer in anaerobic (oxygen-absent) conditions where microbial activity is slower and different metabolic pathways are used. Studies on other anisole derivatives show that under anaerobic conditions, degradation is much slower and may lead to the formation of more persistent products. nih.gov

Environmental Mobility Mobility describes the potential for a chemical to move through the environment, particularly in soil and water. A key parameter for predicting mobility is the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which describes how a chemical partitions between soil organic matter and water. nih.govresearchgate.netresearchgate.net

The Koc can be estimated from the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity. While an experimental Log Kow for this compound is unavailable, it can be estimated based on its structure and comparison to its isomers.

Table 3: Estimated Physicochemical Properties and Environmental Mobility

Compound Estimated Log Kow Estimated Log Koc Predicted Soil Mobility
This compound ~3.6 ~2.9 Low to Moderate
Estragole 3.1 2.5 Moderate
trans-Anethole 3.4 2.8 Low to Moderate

(Note: Log Kow and Log Koc values are estimates from chemical property prediction models. Soil mobility classification is based on standard Koc ranges.)

A Log Koc value in the range of 2.8-2.9 suggests that this compound will have a moderate tendency to adsorb to soil particles and organic matter. researchgate.net This implies it would have low to moderate mobility in soil. Leaching into groundwater would be possible, but likely limited in soils with higher organic content. Furthermore, studies on the degradation of a related compound, 2,4-dinitroanisole (B92663) (DNAN), show that its degradation products (aromatic amines) can bind irreversibly to soil humus, further reducing their mobility and bioavailability. nih.govnih.gov A similar fate could be possible for degradation intermediates of this compound.

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
trans-Anethole
Anethole-diol
Anethole-epoxide
Estragole (Methyl chavicol)
p-Anisaldehyde
p-Anisic acid
Anisole
p-Anisyl alcohol
2,4-Dinitroanisole (DNAN)
p-Hydroxybenzoic acid
Protocatechuic acid
2,4-Dinitrophenol
Florfenicol

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

The chemical industry's evolution is increasingly driven by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of non-hazardous materials. chemistryjournals.net Future research on the synthesis of 3-(4-Methoxyphenyl)-2-methyl-1-propene and its derivatives will likely move away from traditional multi-step processes that use hazardous reagents. chemistryjournals.net The focus will be on developing greener, more atom-economical synthetic pathways.

Key strategies in this area include:

Biocatalysis : Utilizing enzymes or whole-organism catalysts to perform chemical transformations under mild, aqueous conditions. researchgate.net This approach offers high specificity and reduces the generation of toxic byproducts. chemistryjournals.net

Microwave-Assisted Synthesis : Employing microwave irradiation to dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. chemistryjournals.net This technique often leads to higher yields and product purity. chemistryjournals.net

Alternative Solvents : Replacing volatile and toxic organic solvents with greener alternatives like water, supercritical fluids, or Natural Deep Eutectic Solvents (NADES). chemistryjournals.netmdpi.com For instance, a novel protocol for a related methoxyphenyl compound utilized a recyclable L-proline/glycerol NADES as both the solvent and catalyst under microwave irradiation, achieving high yields. mdpi.com

Flow Chemistry : Implementing continuous flow processes instead of traditional batch reactions. This method enhances safety, control, and scalability while often improving efficiency. chemistryjournals.net

Table 1: Comparison of Sustainable Synthesis Strategies

Strategy Principle Key Advantages
Biocatalysis Uses natural catalysts (e.g., enzymes) for reactions. chemistryjournals.net High specificity, mild reaction conditions (room temperature, neutral pH), reduced waste. researchgate.net
Microwave-Assisted Synthesis Heats reaction mixtures with microwave radiation. chemistryjournals.net Significantly reduced reaction times, lower energy consumption, often higher yields. chemistryjournals.net
Alternative Solvents Replaces hazardous organic solvents with benign options like water or NADES. chemistryjournals.netmdpi.com Reduced toxicity, lower environmental impact, potential for unique reactivity. chemistryjournals.net
Flow Chemistry Reactants are continuously pumped through a reactor. chemistryjournals.net Enhanced safety and control, improved scalability and efficiency over batch processes. chemistryjournals.net

Exploration of Uncharted Reactivity Profiles under Novel Catalytic Conditions

While the fundamental reactivity of alkenes is well-understood, modern synthetic chemistry seeks to functionalize them in increasingly precise and diverse ways. youtube.comthieme.de Future research will focus on moving beyond simple additions to the double bond of this compound. A key emerging area is the multi-site programmable functionalization of alkenes. thieme.de This involves using sophisticated catalytic systems that can control the sequence of alkene isomerization and functionalization, allowing for selective reactions at remote positions of the molecule. thieme.de

This approach provides a powerful tool for site-diverse functionalization, targeting not just the C=C double bond but also multiple C(sp³)–H bonds within the same molecule. thieme.de Research in this domain will involve designing new catalysts, potentially rhodium-based or others, that can mediate these complex transformations. thieme.de The goal is to develop methods for C-C and C-heteroatom bond formation with high regio- and stereoselectivity, which remains a challenge, particularly for free-radical mechanisms. researchgate.net The development of asymmetric versions of these reactions is a particularly important frontier. researchgate.net

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for modern chemical research, allowing scientists to predict molecular behavior and reaction outcomes without conducting physical experiments. mdpi.com For this compound, future investigations will heavily integrate advanced computational modeling to accelerate discovery.

Specific applications include:

Reaction Mechanism Elucidation : Using methods like Density Functional Theory (DFT) to model reaction pathways, identify transition states, and understand the factors controlling selectivity. mdpi.com

Catalyst Design : Creating predictive models to rationally design new catalysts. For example, by combining principal components analysis (PCA) and partial least squares (PLS) regression, researchers can build a "catalyst map" that correlates molecular descriptors of a catalyst with its activity and selectivity in reactions like alkene isomerization. rsc.org

Predicting Molecular Properties : Calculating spectroscopic data (e.g., NMR chemical shifts) to aid in structure confirmation and analyzing electronic properties to identify reactive sites within the molecule using tools like Fukui functions and Natural Bond Orbital (NBO) analysis. mdpi.comresearchgate.net

These computational approaches save significant time and resources by focusing experimental work on the most promising candidates. mdpi.comrsc.org

Discovery of Novel Non-Clinical Biological Activities and Mechanistic Elucidation

The structural motif of an arylpropene is present in many biologically active natural products and synthetic compounds. Related molecules, such as chalcones, which contain a prop-2-en-1-one core, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. researchgate.net This suggests that this compound and its derivatives are promising candidates for non-clinical biological screening.

Future research should focus on:

Screening for Bioactivity : Investigating the potential of the compound and its synthesized derivatives against various biological targets. Based on related structures, promising areas for investigation include anticancer, anti-inflammatory, antimicrobial, and antileishmanial activity. researchgate.netresearchgate.net

Mechanistic Studies : Once a biological activity is identified, it is crucial to elucidate the underlying mechanism of action. This involves identifying the specific cellular pathways or protein targets with which the compound interacts. For example, related chalcones have been studied as potential inhibitors of enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease research. researchgate.net

Structure-Activity Relationship (SAR) Studies : Systematically modifying the structure of this compound and evaluating how these changes affect its biological activity. This provides valuable insights for designing more potent and selective compounds.

Applications in Supramolecular Chemistry and Nanomaterials Research

Supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent interactions, offers a "bottom-up" approach to creating advanced functional materials. mdpi.com The structure of this compound contains functional groups—the phenyl ring and the alkene—that can be exploited in this field.

Emerging research avenues include:

Monomer for Functional Polymers : Using the alkene group to polymerize the molecule, creating polymers with pendant methoxyphenyl groups. These polymers could serve as backbones for more complex materials.

Supramolecular Assembly : The electron-rich methoxyphenyl group can participate in non-covalent interactions like π-π stacking and hydrogen bonding. reading.ac.uk By incorporating this molecule into larger structures, it could be used to direct the self-assembly of molecules into well-defined supramolecular polymers or networks. mdpi.com

Responsive Materials : Creating materials that respond to external stimuli. Chemomechanical polymers, for example, can change their volume or shape in response to the binding of a specific chemical substance. nih.gov By incorporating the methoxyphenyl moiety as a recognition site, it may be possible to design materials that respond to specific guest molecules. nih.govuni-mainz.de These materials have potential applications as sensors, actuators, and in drug delivery systems. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(4-Methoxyphenyl)-2-methyl-1-propene to improve yield and selectivity?

  • Methodology :

  • Use Wittig olefination or Heck coupling to construct the propene backbone, leveraging methoxyphenyl precursors (e.g., 4-methoxybenzaldehyde derivatives).
  • Employ catalytic systems like palladium or nickel complexes for regioselective control, as demonstrated in hydrotrifluoromethylation protocols for analogous alkenes .
  • Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., THF or DMF) to reduce steric hindrance from the methyl group.
    • Key Data : Yield improvements (e.g., from 60% to >85%) using Pd(OAc)₂ with triphenylphosphine ligands .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Assign the methyl group (δ 1.8–2.1 ppm in 1^1H NMR) and methoxy resonance (δ 3.7–3.9 ppm). 13C^{13}\text{C} NMR confirms sp² carbons (δ 120–140 ppm).
  • IR : Identify C=C stretching (~1640 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]⁺ at m/z 163.076 (calculated for C₁₁H₁₂O).
  • X-ray crystallography (if crystallizable): Resolve stereoelectronic effects, as shown for structurally similar enones .

Advanced Research Questions

Q. How do computational models predict the electronic properties of this compound, and how can these guide catalytic applications?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and electron density distributions.
  • Simulate interactions with transition-metal catalysts (e.g., Pd or Ru) to predict regioselectivity in cross-coupling reactions.
  • Validate predictions experimentally using cyclic voltammetry to measure redox potentials .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points or solubility) for this compound?

  • Methodology :

  • Assess purity via HPLC (>98% purity threshold) and elemental analysis (C, H, O % within ±0.3% of theoretical values).
  • Compare crystallization solvents (e.g., ethanol vs. hexane) to isolate polymorphs, as seen in crystallographic studies of methoxyphenyl derivatives .
  • Use molecular dynamics (MD) simulations to model solvent interactions and explain solubility discrepancies .

Q. How can this compound be leveraged in asymmetric catalysis or enantioselective synthesis?

  • Methodology :

  • Design chiral ligands (e.g., BINOL derivatives) to coordinate with Rh or Ir catalysts for hydrogenation or hydroamination.
  • Test enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
  • Reference precedents in catalytic hydrofunctionalization of styrenes, adapting conditions for methyl-substituted alkenes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.